Ethyl 2-oxodecanoate

Description

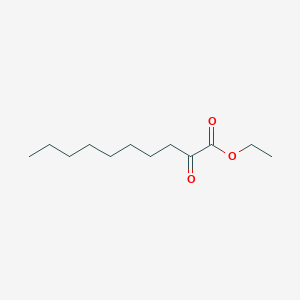

Ethyl 2-oxodecanoate is an organic compound belonging to the ester family. It is characterized by its pleasant odor and is commonly used in various chemical applications. The compound has the molecular formula C₁₂H₂₂O₃ and is known for its role in organic synthesis and industrial applications.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-3-5-6-7-8-9-10-11(13)12(14)15-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUDNGDEJLEQFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30508867 | |

| Record name | Ethyl 2-oxodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5524-59-4 | |

| Record name | Ethyl 2-oxodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Procedure

The synthesis begins with the formation of a nonylmagnesium bromide Grignard reagent. Magnesium metal reacts with 1-bromononane in methyl tert-butyl ether (MTBE) under anhydrous conditions at 30–60°C. The resulting Grignard solution is then cooled to -5–10°C and slowly added to diethyl oxalate, initiating an exothermic addition reaction. After hydrolysis with dilute hydrochloric acid, the intermediate is neutralized, washed, and concentrated to yield this compound.

Optimization and Yield

Key parameters include the molar ratio of MTBE to 1-bromononane (1:1–5:1) and the reaction temperature (30–60°C for Grignard formation, -30–50°C for addition). Under optimized conditions, this method achieves yields exceeding 80%, though the elongated carbon chain may introduce steric challenges, potentially reducing efficiency.

Oxidation of Ethyl 2-Hydroxydecanoate

Oxidation of secondary alcohols to ketones offers a direct route to β-keto esters. Ethyl 2-hydroxydecanoate, if accessible, can be treated with oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (CrO₃/H₂SO₄).

Synthetic Challenges

The principal hurdle lies in obtaining ethyl 2-hydroxydecanoate, which itself requires specialized synthetic routes, such as the reduction of this compound (circular) or hydroxylation of ethyl dec-2-enoate. While theoretically viable, this method’s practicality is limited by precursor availability and moderate yields (50–60%).

Microwave-Assisted Synthesis via Diazo Compounds

A novel approach inspired by the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates involves alkyl 2-diazo-3-oxoalkanoates as precursors. For this compound, ethyl 2-diazo-3-oxodecanoate could decompose under microwave irradiation to generate an ethoxycarbonylketene intermediate, which is subsequently trapped by ethanol.

Procedure and Efficiency

The diazo compound and ethanol are heated in 1,2-dichloroethane (DCE) at 130°C for 20 minutes under microwave conditions. This catalyst-free method avoids side reactions associated with traditional heating, though the synthesis of the diazo precursor adds complexity. Reported yields for analogous compounds reach 85–90%, suggesting potential for optimization.

One-Pot Cyclization and Esterification

Adapting the “one-pot” strategy from ethyl 2-oxocyclopentylacetate synthesis, this method condenses multiple steps into a single reaction vessel. Starting with diethyl dodecanedioate, sequential cyclization, hydrolysis, and esterification yield this compound.

Stepwise Reaction Pathway

- Cyclization : Diethyl dodecanedioate undergoes base-mediated cyclization to form a cyclic β-keto ester intermediate.

- Hydrolysis : The cyclic intermediate is hydrolyzed under acidic conditions to yield 2-oxodecanoic acid.

- Esterification : The acid is esterified with ethanol and sulfuric acid, producing the final product.

Advantages and Drawbacks

This method eliminates intermediate purification, reducing solvent waste and processing time. However, the elongated carbon chain may hinder cyclization efficiency, necessitating tailored reaction conditions.

Comparative Analysis of Synthetic Methods

The table below evaluates the five methods based on critical parameters:

Scientific Research Applications

Organic Synthesis

Ethyl 2-oxodecanoate serves as a valuable intermediate in the synthesis of various organic compounds. It is utilized in the preparation of chiral molecules and unnatural amino acids, which are crucial for pharmaceutical applications.

Chiral Synthesis

Recent studies have highlighted the use of this compound in asymmetric synthesis. For instance, it has been employed as a starting material for the enantioconvergent synthesis of protected unnatural α-amino acids, which are essential in drug development and biological research. The process typically involves catalytic methods that yield high enantioselectivity and good overall yields .

| Reaction Type | Yield (%) | Enantioselectivity (%) |

|---|---|---|

| Enantioconvergent Synthesis | 65% | 97% |

Medicinal Chemistry

This compound has shown potential in medicinal chemistry, particularly in the development of bioactive compounds.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, one study reported IC50 values for certain derivatives against A549 (lung cancer) and SK-MEL-2 (melanoma) cell lines, demonstrating its potential as an anticancer agent.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 2.10 | A549 |

| Compound B | 9.08 | SK-MEL-2 |

These findings suggest that modifications to the this compound structure can enhance its biological activity .

Antibacterial Properties

This compound and its derivatives have also been evaluated for antibacterial activity. A study demonstrated that certain complexes derived from this compound showed effective inhibition against bacterial isolates from wound infections, indicating its potential use in treating infections .

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound has been explored for its utility in materials science.

Surfactants and Catalysts

This compound has been investigated as a chiral surfactant-type catalyst in various reactions, including the enantioselective reduction of long-chain ketones. This application highlights its role in facilitating chemical reactions with high selectivity and efficiency, making it valuable in industrial processes .

Mechanism of Action

Ethyl 2-oxodecanoate can be compared with other esters such as ethyl acetate and ethyl propionate:

Ethyl Acetate: Commonly used as a solvent, it has a simpler structure and lower molecular weight compared to this compound.

Ethyl Propionate: Also used as a solvent and flavoring agent, it has a similar ester functional group but differs in the length of the carbon chain.

Uniqueness: this compound stands out due to its longer carbon chain and the presence of a keto group, which imparts unique chemical properties and reactivity. This makes it valuable in specialized applications where other esters may not be suitable.

Comparison with Similar Compounds

- Ethyl acetate

- Ethyl propionate

- Methyl butyrate

- Isopropyl butyrate

Biological Activity

Ethyl 2-oxodecanoate, an ester compound, has garnered interest in the field of biological research due to its potential pharmacological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H22O3

- Molar Mass : 202.31 g/mol

The compound is an ester formed from the reaction of decanoic acid and ethanol, featuring a keto group at the second carbon position.

Biological Activities

The biological activities of this compound have been explored in several studies, highlighting its potential roles in pharmacology and biochemistry.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent. The compound showed significant inhibition of growth in both Gram-positive and Gram-negative bacteria.

Anticancer Properties

This compound has also been investigated for its anticancer activities. In vitro studies using cancer cell lines have revealed that the compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and death.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of this compound.

- Method : Disc diffusion method was employed against standard bacterial strains.

- Results : The compound exhibited a zone of inhibition ranging from 12 mm to 20 mm depending on the concentration used.

-

Investigation of Anticancer Activity :

- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.

- Method : MTT assay was performed to determine cell viability after treatment with varying concentrations of this compound.

- Results : A dose-dependent decrease in cell viability was observed, with an IC50 value of approximately 30 µM after 48 hours.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways, contributing to its antimicrobial and anticancer effects.

- Induction of Oxidative Stress : this compound may increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent apoptosis in cancer cells.

Data Table

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.